molecular formula C8H9N5 B1422412 (5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine CAS No. 933698-50-1

(5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine

Cat. No. B1422412
CAS RN: 933698-50-1
M. Wt: 175.19 g/mol
InChI Key: WZMHLWGEAUJDGV-UHFFFAOYSA-N
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Description

“(5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine” is a complex organic compound. It belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

Pharmacological Profile

YM348, a compound structurally different but functionally similar to (5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine, acts as a potent 5-HT(2C) receptor agonist. It exhibits high selectivity and affinity for the 5-HT(2C) receptors, indicating its potential in neuropharmacology, especially in the modulation of behaviors linked to this receptor subtype (Kimura et al., 2004).

Metabolic Pathways

The metabolic profile of FYX-051, a compound again structurally different but offering insights into similar triazole-based compounds, has been studied across species including humans. It is primarily metabolized via N-glucuronidation and N-glucosidation, with significant species differences in the types and amounts of metabolites formed. This highlights the complex metabolic pathways that triazole derivatives can undergo, relevant to the pharmacokinetics of similar compounds (Nakazawa et al., 2006).

properties

IUPAC Name

(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-4-7-11-8(13-12-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMHLWGEAUJDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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